molecular formula C2H5Cl3OSi B3068229 Methoxymethyltrichlorosilane CAS No. 33415-27-9

Methoxymethyltrichlorosilane

Cat. No.: B3068229
CAS No.: 33415-27-9
M. Wt: 179.5 g/mol
InChI Key: BCZMHLQQANKEBO-UHFFFAOYSA-N
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Description

Methoxymethyltrichlorosilane is an organosilicon compound with the chemical formula C2H5Cl3OSi. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. This compound is known for its reactivity and is commonly utilized in the production of siloxane polymers and other silicon-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyltrichlorosilane can be synthesized through the reaction of trichlorosilane with methanol in the presence of a catalyst such as triethylamine and copper(I) chloride. The reaction is typically carried out in diethyl ether as a solvent and requires heating for about 2 hours .

Industrial Production Methods: In industrial settings, this compound is produced by the direct process involving the reaction of chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250°C). This method is similar to the production of other chlorosilanes .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water is used as the reagent, and the reaction is typically carried out at room temperature.

    Alcoholysis: Methanol is the common reagent, and the reaction is conducted at ambient conditions.

    Reduction: Sodium or other alkali metals are used, and the reaction requires an inert atmosphere to prevent unwanted side reactions.

Major Products:

    Hydrolysis: Methoxysilanol and hydrochloric acid.

    Alcoholysis: Trimethoxymethylsilane and hydrochloric acid.

    Reduction: Polysilynes and sodium chloride.

Mechanism of Action

Methoxymethyltrichlorosilane exerts its effects primarily through its reactivity with water and alcohols. The hydrolysis and alcoholysis reactions lead to the formation of silanols and alkoxysilanes, respectively, which can further condense to form crosslinked siloxane polymers. These reactions are facilitated by the presence of reactive silicon-chlorine bonds that readily undergo nucleophilic substitution .

Comparison with Similar Compounds

    Methyltrichlorosilane (CH3SiCl3): Similar in structure but lacks the methoxy group.

    Dimethyldichlorosilane ((CH3)2SiCl2): Contains two methyl groups and two chlorine atoms.

    Trimethylchlorosilane ((CH3)3SiCl): Contains three methyl groups and one chlorine atom.

Uniqueness: Methoxymethyltrichlorosilane is unique due to the presence of both methoxy and chlorosilane functional groups, which provide it with distinct reactivity and versatility in forming various silicon-based materials. Its ability to undergo hydrolysis and alcoholysis makes it particularly valuable in the synthesis of siloxane polymers and other silicon-containing compounds.

Properties

IUPAC Name

trichloro(methoxymethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl3OSi/c1-6-2-7(3,4)5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZMHLQQANKEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methoxymethyltrichlorosilane

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